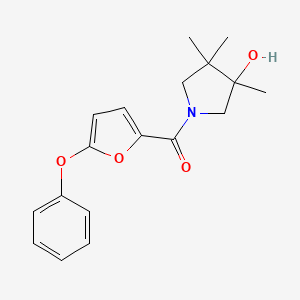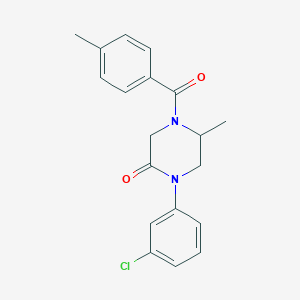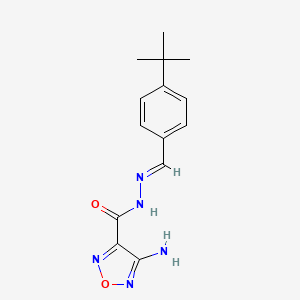![molecular formula C15H15N3OS B5610018 1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5610018.png)
1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spiro[indoline derivatives involves multi-component domino reactions, allowing the one-pot synthesis from phenylhydrazine, aminocrotonitrile, and isatin derivatives. This process occurs in water, highlighting an eco-friendly approach with minimized waste due to the lack of extraction and purification steps (Balamurugan, Perumal, & Menéndez, 2011). Another method involves Lewis acid-catalyzed reactions of acetylenedicarboxylates with arylamines and isatins, producing functionalized spiro[indoline derivatives in moderate yields (Gao, Sun, & Yan, 2014).
Molecular Structure Analysis
The molecular structure of 1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}indoline and its derivatives can be complex, involving multiple functional groups and heterocyclic components. These structures are often characterized using advanced spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate their intricate features.
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cycloaddition and amination, to form a diverse range of heterocyclic structures. For instance, pyrroloindolines can be synthesized through a formal [3+2]-cycloaddition of indoles with chiral N-2-acetamidoacrylyl oxazolidinones under Lewis acid conditions (Smith et al., 2020). Similarly, palladium-catalyzed intramolecular amination of C-H bonds can efficiently synthesize azetidine, pyrrolidine, and indoline compounds (He et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11-6-8-16-15(17-11)20-10-14(19)18-9-7-12-4-2-3-5-13(12)18/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMINKGSRISQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide](/img/structure/B5609936.png)
![7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B5609949.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(9H-purin-6-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609971.png)
![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5609980.png)

![5-phenyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5610001.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol](/img/structure/B5610025.png)
![2-methyl-8-[3-(4-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5610041.png)
![rel-(3aS,6aS)-1-[(2'-methyl-2-biphenylyl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5610046.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-indol-3-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5610061.png)
![N'-({(2S,4S)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5610067.png)
